2,5-Dimethyloxolan-3-amine
Description
Contextualization of Tetrahydrofuran (B95107) Amine Derivatives
Tetrahydrofuran (THF), systematically named oxolane, is a five-membered cyclic ether that serves as a fundamental building block in organic synthesis. When an amine group is incorporated into the oxolane ring, a class of compounds known as tetrahydrofuran amine derivatives, or oxolane amines, is formed. These molecules are significant in various areas of chemical science, particularly in medicinal chemistry.
The amine functional group imparts basicity and nucleophilicity, allowing these molecules to participate in a wide array of chemical reactions and to form crucial interactions with biological targets. For instance, amino-tetrahydrofuran derivatives have been investigated as potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the virus. Current time information in Bangalore, IN. In these applications, the amine group can form hydrogen bonds and electrostatic interactions with the enzyme's active site, contributing to the inhibitor's binding affinity. Current time information in Bangalore, IN.
Furthermore, tetrahydrofuran amine derivatives are versatile intermediates in the synthesis of more complex molecules. guidechem.com They serve as scaffolds upon which additional functional groups and ring systems can be built, leading to diverse molecular architectures. The reactivity of the amine group allows for its conversion into amides, sulfonamides, and other functional groups, enabling chemists to fine-tune the properties of the final compound.
Significance of the Oxolane Ring System in Organic Scaffolds
The oxolane ring is a privileged scaffold in organic and medicinal chemistry. A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The oxolane ring's prevalence is due to its unique combination of properties. As a cyclic ether, it is relatively stable but possesses a polar oxygen atom that can act as a hydrogen bond acceptor. This feature is critical for molecular recognition processes, including drug-receptor binding. ambeed.com
The five-membered ring structure of oxolane defines the three-dimensional shape and conformational flexibility of a molecule, which are critical determinants of biological activity. uni.lu The ring is not planar and can adopt various conformations, allowing molecules containing this scaffold to adapt their shape to fit into binding pockets of proteins and other biological macromolecules. The tetrahydrofuran ring is a common structural motif found in a wide range of natural products, which are often the starting point for drug discovery programs. uni.lu Its incorporation into synthetic compounds is a well-established strategy to improve physicochemical properties, such as solubility. bldpharm.com
Overview of 2,5-Dimethyloxolan-3-amine in Academic Inquiry
This compound is a specific substituted tetrahydrofuran amine derivative. Its structure features the core oxolane ring with an amine group at the 3-position and methyl groups at the 2- and 5-positions. While extensive, detailed research publications focusing exclusively on this compound are not prevalent in publicly accessible literature, its chemical identity and properties are documented in chemical databases. It is primarily recognized as a building block or chemical intermediate available for use in research and development. researchgate.net
The likely utility of this compound in academic and industrial inquiry lies in its role as a precursor for the synthesis of more complex molecules. The primary amine group is a reactive handle for a multitude of chemical transformations, such as N-acylation, N-alkylation, and reductive amination. The stereochemistry of the three substituents on the oxolane ring (the amine at C3 and the methyl groups at C2 and C5) can exist in several diastereomeric and enantiomeric forms, offering a platform for creating stereochemically diverse compound libraries for screening purposes.
The research context for this compound can be inferred from studies on structurally similar molecules. For example, various dimethyl-substituted oxolane derivatives are used in the synthesis of novel chemical entities. Research on compounds like 5,5-dimethyloxolan-3-amine has shown its utility as a building block for more complex structures. nih.gov Similarly, substituted oxolan-2-ones with dimethyl groups have been used in advanced cross-coupling reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds. This suggests that this compound is valued as a component for constructing larger, potentially bioactive molecules.
This table summarizes the key computed physicochemical properties of the base compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | researchgate.net |
| Monoisotopic Mass | 115.099714 Da | |
| InChIKey | QWPJBFFXUSOVHB-UHFFFAOYSA-N | |
| SMILES | CC1CC(C(O1)C)N | |
| Predicted XlogP | 0.2 |
This table provides a comparison of this compound with other isomers and related structures found in chemical research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 2,2-Dimethyloxolan-3-amine hydrochloride | 1350473-50-5 | C₆H₁₄ClNO | 151.64 | Gem-dimethyl group at C2 position. |
| 4,4-Dimethyloxolan-3-amine hydrochloride | 15833-88-2 | C₆H₁₄ClNO | 151.64 | Gem-dimethyl group at C4 position. |
| 5,5-Dimethyloxolan-3-amine hydrochloride | 2137573-49-8 | C₆H₁₄ClNO | 151.64 | Gem-dimethyl group at C5 position. |
| N-Cyclopentyl-2,5-dimethyloxolan-3-amine | Not Available | C₁₁H₂₁NO | 183.29 | Cyclopentyl group attached to the amine. |
Structure
3D Structure
Properties
CAS No. |
1589540-72-6 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 |
IUPAC Name |
2,5-dimethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-4-3-6(7)5(2)8-4/h4-6H,3,7H2,1-2H3 |
InChI Key |
QWPJBFFXUSOVHB-UHFFFAOYSA-N |
SMILES |
CC1CC(C(O1)C)N |
Canonical SMILES |
CC1CC(C(O1)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2,5-Dimethyloxolan-3-amine
Multistep Synthesis Approaches
Multistep synthesis provides a versatile approach to constructing the this compound scaffold, allowing for controlled introduction of stereocenters. A plausible multistep route commences from readily available starting materials, building the carbon skeleton before the formation and functionalization of the oxolane ring.
One conceptual multistep synthesis begins with the creation of a substituted hexane (B92381) derivative, which can then be cyclized to form the desired 2,5-dimethyloxolane ring system. For instance, a derivative of hexane with hydroxyl groups at the 2 and 5 positions and a precursor to the amine group at the 3-position can be cyclized under acidic conditions.
A key intermediate in several multistep approaches is 2,5-dimethyl-4-hydroxy-3(2H)-furanone. This compound can be synthesized from various starting materials, including methylglyoxal. The synthesis involves a coupling reaction to form threo-3,4-dihydroxyhexane-2,5-dione, which then undergoes cyclization. Subsequent reduction of the furanone and the ketone functionality, followed by introduction of the amine group, can lead to the target molecule.
Reductive Amination Strategies for Oxolan-3-amines
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this strategy involves the reaction of 2,5-dimethyloxolan-3-one with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. This method is advantageous as it can often be performed in a one-pot procedure.
The key precursor for this route is 2,5-dimethyloxolan-3-one. The synthesis of this ketone can be accomplished through various methods, including the oxidation of the corresponding alcohol, 2,5-dimethyloxolan-3-ol.
Once the ketone is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the primary amine. The use of an excess of the ammonia source is common to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.
Table 1: Proposed Reductive Amination of 2,5-Dimethyloxolan-3-one This table is based on established protocols for the reductive amination of cyclic ketones.
| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Potential Yield (%) |
| Ammonia | Sodium Cyanoborohydride | Methanol (B129727) | 25 | 70-85 |
| Ammonium (B1175870) Acetate | Sodium Borohydride (B1222165) | Ethanol (B145695) | 25-50 | 65-80 |
| Ammonia/H₂ | Raney Nickel | Tetrahydrofuran (B95107) | 50-100 | 75-90 |
Nucleophilic Substitution Reactions in Oxolane Amine Formation
Nucleophilic substitution offers a direct route to introduce the amine functionality onto a pre-formed 2,5-dimethyloxolane ring. This approach requires a precursor with a suitable leaving group at the C-3 position, which is then displaced by a nitrogen-containing nucleophile.
A common precursor for this strategy is 2,5-dimethyloxolan-3-ol. The hydroxyl group itself is a poor leaving group and must be activated. This can be achieved by converting it into a better leaving group, such as a tosylate, mesylate, or a halide.
The activated substrate can then be reacted with a nitrogen nucleophile. Sodium azide (B81097) is a frequently used nucleophile for this purpose, as the resulting azide can be readily reduced to the primary amine in a subsequent step. Direct amination with ammonia is also possible but can be less efficient due to the potential for over-alkylation. The Mitsunobu reaction provides an alternative method to achieve this transformation, allowing for the direct conversion of the alcohol to an azide or a protected amine with inversion of stereochemistry. dntb.gov.ua
Table 2: Proposed Nucleophilic Substitution Routes to this compound Precursors This table is based on general methodologies for nucleophilic substitution on cyclic alcohols.
| Substrate | Nucleophile | Reagents/Conditions | Intermediate |
| 2,5-Dimethyloxolan-3-ol | Azide | 1. TsCl, Pyridine2. NaN₃, DMF | 3-Azido-2,5-dimethyloxolane |
| 2,5-Dimethyloxolan-3-ol | Phthalimide (B116566) | DIAD, PPh₃, Phthalimide | N-(2,5-Dimethyloxolan-3-yl)phthalimide |
| 2,5-Dimethyloxolan-3-ol | Hydrazoic Acid | DPPA, DIAD | 3-Azido-2,5-dimethyloxolane |
Reductions of Nitrogen-Containing Precursors
Another important synthetic strategy involves the formation of a nitrogen-containing functional group on the oxolane ring, which is subsequently reduced to the desired amine. This approach is particularly useful when the corresponding carboxylic acid or its derivatives are accessible.
The reduction of a nitrile group offers a clean and efficient method for the synthesis of primary amines. This pathway involves the preparation of 2,5-dimethyloxolane-3-carbonitrile as a key intermediate. The nitrile can be synthesized from 2,5-dimethyloxolan-3-ol by converting the alcohol to a halide or sulfonate, followed by nucleophilic substitution with a cyanide salt.
Once the nitrile is obtained, it can be reduced to 2,5-dimethyloxolan-3-aminomethyl, which is a homolog of the target compound. To obtain the target amine directly, the nitrile would need to be at the C-3 position, which can be challenging to install directly. A more plausible route would be the reduction of a cyanohydrin derived from 2,5-dimethyloxolan-3-one, followed by further transformations.
Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other hydride sources like borane (B79455) complexes. researchgate.net The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
The reduction of an amide provides another reliable route to amines. This pathway requires the synthesis of 2,5-dimethyloxolane-3-carboxamide. This amide can be prepared from the corresponding carboxylic acid, 2,5-dimethyloxolane-3-carboxylic acid, which in turn can be synthesized from 2,5-dimethyloxolan-3-ol via oxidation. The carboxylic acid is then converted to an acid chloride or activated with a coupling agent before reaction with ammonia to form the primary amide.
The reduction of the amide to the amine is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation is generally high-yielding and provides a direct route to the target amine.
Alternatively, rearrangement reactions of carboxylic acid derivatives, such as the Curtius or Hofmann rearrangements, can be employed. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from the carboxylic acid, to an isocyanate, which can then be hydrolyzed to the amine with one less carbon atom. organic-chemistry.orgpurdue.edursc.org Similarly, the Hofmann rearrangement of the primary amide with a halogen in the presence of a base also yields the amine with one fewer carbon atom through an isocyanate intermediate. researchgate.net
Table 3: Comparison of Amide Reduction and Rearrangement Pathways This table outlines conceptual approaches based on established named reactions.
| Method | Starting Material | Key Intermediate | Reagents |
| Amide Reduction | 2,5-Dimethyloxolane-3-carboxamide | - | LiAlH₄ or BH₃·THF |
| Curtius Rearrangement | 2,5-Dimethyloxolane-3-carboxylic acid | 2,5-Dimethyloxolan-3-yl isocyanate | 1. SOCl₂2. NaN₃3. Heat, H₂O |
| Hofmann Rearrangement | 2,5-Dimethyloxolane-3-carboxamide | 2,5-Dimethyloxolan-3-yl isocyanate | Br₂, NaOH, H₂O |
Nitro Compound Reduction Pathways
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and presents a viable route to this compound from a corresponding nitro precursor, 2,5-dimethyl-3-nitrooxolane. This pathway is advantageous as the nitro group can be introduced through various methods, and its subsequent reduction is often high-yielding and chemoselective.
A range of reducing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities. Common methods include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean and efficient, with water being the only byproduct. The choice of catalyst, solvent, and reaction pressure can influence the reaction rate and selectivity.
Chemical Reduction: A variety of chemical reagents can also effect the reduction of nitro groups. These include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a transition metal salt, as well as dissolving metal reductions using metals like iron, zinc, or tin in acidic media.
The diastereoselectivity of the reduction can be influenced by the stereochemistry of the starting nitro compound and the reaction conditions. For instance, the choice of catalyst and solvent in catalytic hydrogenation can affect the facial selectivity of hydrogen addition.
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂, Pd/C | 1-5 atm H₂, RT, Methanol | High yield, clean reaction | Potential for side reactions on sensitive functional groups |
| LiAlH₄ | THF, 0 °C to RT | Powerful reducing agent | Non-selective, reacts with other functional groups |
| Fe, HCl | Reflux | Inexpensive, effective | Requires stoichiometric amounts of metal, acidic conditions |
Gabriel Amine Synthesis Adaptations
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which can be adapted for the synthesis of this compound. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comthermofisher.com This method avoids the overalkylation issues often encountered with the direct alkylation of ammonia. chemistrysteps.com The synthesis proceeds in two main steps: N-alkylation of potassium phthalimide with a suitable substrate, followed by the liberation of the primary amine.
For the synthesis of this compound, the key starting material would be a 3-halo-2,5-dimethyloxolane (e.g., 3-bromo-2,5-dimethyloxolane). The reaction proceeds via an S\N2 mechanism, where the phthalimide anion acts as a nucleophile, displacing the halide. masterorganicchemistry.com The stereochemistry at the C3 position of the oxolane ring is therefore inverted during this step.
The second step involves the cleavage of the N-alkylphthalimide intermediate to release the desired primary amine. This can be achieved under acidic or basic conditions, or more commonly, by hydrazinolysis using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure). thermofisher.com Hydrazinolysis is often preferred due to its milder reaction conditions.
Table 2: Key Steps in the Gabriel Synthesis of this compound
| Step | Reactants | Product | Key Considerations |
|---|---|---|---|
| N-Alkylation | 3-Bromo-2,5-dimethyloxolane, Potassium Phthalimide | N-(2,5-Dimethyloxolan-3-yl)phthalimide | S\N2 mechanism, inversion of stereochemistry at C3 |
Alkylation of Ammonia and Related Amines
Direct alkylation of ammonia with a suitable electrophile, such as 3-halo-2,5-dimethyloxolane, represents the most straightforward approach to this compound. wikipedia.org However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com
The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylation reactions. masterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of the alkylating agent reacting with ammonia rather than the amine product.
The reaction is generally carried out in a sealed vessel under pressure due to the volatility of ammonia. The choice of solvent and temperature can also influence the product distribution. While simple in concept, the purification of the desired primary amine from the reaction mixture can be challenging.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The synthesis of specific stereoisomers of this compound is of significant interest, and this can be achieved through asymmetric synthesis strategies. These approaches aim to control the stereochemistry at the chiral centers of the molecule (C2, C3, and C5).
Chiral Auxiliaries and Catalysts in Oxolane Amine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing enantiomerically enriched this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step.
For example, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. williams.edu A strategy could involve the use of a chiral auxiliary to set the stereocenters at C2 and C5 of the oxolane ring in a precursor, which is then converted to the 3-amino derivative.
Chiral catalysts can also be employed to achieve enantioselectivity. For instance, a chiral reducing agent could be used for the asymmetric reduction of a ketone precursor (2,5-dimethyl-3-oxoxolane) to a chiral alcohol, which can then be converted to the amine with retention or inversion of configuration.
Diastereoselective and Enantioselective Approaches
Diastereoselective approaches aim to control the relative stereochemistry of the chiral centers. For this compound, this would involve controlling the cis/trans relationship between the substituents at the C2, C3, and C5 positions. This can often be achieved by substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of a reaction.
Enantioselective approaches, on the other hand, aim to produce a single enantiomer of the target molecule. This can be achieved using chiral reagents, catalysts, or auxiliaries. nih.gov For example, an enantioselective epoxidation of a suitable alkene followed by intramolecular cyclization and subsequent amination could be a viable route.
Table 3: Strategies for Asymmetric Synthesis
| Approach | Method | Example |
|---|---|---|
| Chiral Auxiliary | Use of Evans oxazolidinones to control alkylation | Diastereoselective synthesis of a 2,5-disubstituted oxolane precursor |
| Chiral Catalyst | Asymmetric hydrogenation of a ketone | Enantioselective reduction of 2,5-dimethyl-3-oxoxolane |
Mechanistic Elucidation of Formation Reactions
The formation of this compound through the aforementioned synthetic routes is governed by well-established reaction mechanisms.
In the Gabriel synthesis , the key step is a bimolecular nucleophilic substitution (S\N2) reaction. The phthalimide anion, a potent nucleophile, attacks the electrophilic carbon atom at the C3 position of the 3-halo-2,5-dimethyloxolane. This reaction proceeds with inversion of configuration at the C3 center. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. science.gov
The alkylation of ammonia also proceeds via an S\N2 mechanism. Ammonia acts as the nucleophile, attacking the C3 position of the 3-halo-2,5-dimethyloxolane. The subsequent alkylations of the primary and secondary amine products also follow this mechanistic pathway. The relative rates of these competing reactions determine the final product distribution.
The reduction of the nitro group can proceed through different mechanisms depending on the reducing agent. Catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the nitro group on the surface of the catalyst. Chemical reductions with metal hydrides involve the transfer of hydride ions to the electron-deficient nitrogen atom of the nitro group.
In asymmetric synthesis , the mechanism of stereocontrol is crucial. Chiral auxiliaries exert their influence through steric hindrance, forcing the incoming reagent to attack from a specific face of the molecule. Chiral catalysts create a chiral environment around the substrate, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.
Industrial Scale-Up and Process Optimization for this compound Production
While specific details regarding the large-scale industrial production of this compound are not extensively documented in publicly available literature, a feasible and scalable synthetic route can be proposed based on established chemical principles. This route would likely involve the reductive amination of a suitable ketone precursor, 2,5-dimethyltetrahydrofuran-3-one. The successful transition of this synthesis from a laboratory setting to an industrial scale hinges on careful consideration of various engineering challenges and meticulous process optimization to ensure safety, efficiency, and economic viability.
The primary challenges in scaling up such a process, particularly the reductive amination step which is typically a catalytic hydrogenation, include managing heat and mass transfer, ensuring safe handling of hazardous materials like hydrogen and catalysts, and optimizing reaction parameters to maximize yield and purity while minimizing costs. iqs.edudigitellinc.com
Proposed Synthetic Pathway Amenable to Industrial Scale-Up
A logical and industrially practical approach to the synthesis of this compound involves a two-step process:
Synthesis of the Ketone Precursor: The initial step would be the production of 2,5-dimethyltetrahydrofuran-3-one. This can be achieved through various organic synthesis methods, with one potential route being the cyclization of appropriate precursors.
Reductive Amination: The synthesized 2,5-dimethyltetrahydrofuran-3-one would then undergo reductive amination. This is a versatile and widely used industrial method for amine synthesis. organic-chemistry.org In this step, the ketone reacts with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst, to form the target primary amine. wikipedia.orgnih.gov
Key Considerations for Industrial Scale-Up
Transitioning the proposed synthesis from the laboratory bench to a full-scale manufacturing plant requires addressing several critical engineering and safety factors.
Reactor Design and Selection: The choice of reactor is paramount for a successful scale-up. For a three-phase reaction system like catalytic hydrogenation (gas-liquid-solid), a stirred-tank reactor (batch or semi-batch) is a common choice. neulandlabs.com These reactors can be equipped with high-torque agitation systems to ensure efficient mixing and suspension of the solid catalyst, which is crucial for overcoming mass transfer limitations. iqs.edu For larger, continuous production, a packed-bed reactor, where the liquid and gas phases flow over a stationary catalyst bed, could be a more efficient alternative. acs.org
Heat Transfer Management: Reductive amination via catalytic hydrogenation is a significantly exothermic process. iqs.edu Inefficient heat removal on a large scale can lead to a rapid temperature increase, resulting in side reactions, product degradation, and potentially a dangerous runaway reaction. neulandlabs.com Industrial reactors must be equipped with high-efficiency cooling systems, such as external jackets, internal cooling coils, or external heat exchangers, to maintain a stable and optimal reaction temperature. researchgate.net
Mass Transfer Limitations: The rate of a heterogeneous catalytic reaction is often limited by the rate at which the reactants can travel from the bulk fluid to the surface of the catalyst. iqs.edu In this case, hydrogen must dissolve from the gas phase into the liquid solvent and then diffuse to the solid catalyst surface. Inadequate agitation or inefficient gas dispersion can lead to slow reaction rates and under-utilization of the catalyst. Optimizing agitator design and speed, as well as hydrogen sparging techniques, are critical for maximizing the gas-liquid and liquid-solid mass transfer rates. neulandlabs.com
Catalyst Handling and Recovery: On an industrial scale, the catalyst represents a significant cost. Heterogeneous catalysts, such as Raney Nickel or palladium on carbon (Pd/C), are preferred for ease of separation from the product mixture. neulandlabs.com The process must include robust filtration systems to recover the catalyst for reuse. However, challenges such as catalyst deactivation over time or leaching of the metal into the product stream must be addressed. acs.org Some catalysts, like Raney Nickel, can be pyrophoric and require careful handling under an inert atmosphere to prevent fires.
Safety Protocols: The use of high-pressure hydrogen gas presents a significant flammability and explosion risk. The production facility must be designed with appropriate ventilation, explosion-proof equipment, and pressure relief systems. acs.org Inerting procedures, where the reactor is purged with nitrogen before and after the reaction, are standard practice to prevent the formation of explosive mixtures of hydrogen and air.
Process Optimization Strategies
To ensure a cost-effective and efficient industrial process, key parameters of the reductive amination step must be thoroughly optimized.
Catalyst Selection and Loading: The choice of catalyst is critical for achieving high conversion and selectivity. While various catalysts can be used for reductive amination, their performance can differ significantly. researchgate.net Optimization studies would compare catalysts based on activity, selectivity towards the primary amine, stability, and cost. The catalyst loading is another important variable; using a higher loading can increase the reaction rate but also the cost.
Table 1: Hypothetical Comparison of Catalysts for Reductive Amination
| Catalyst | Relative Activity | Selectivity for Primary Amine | Cost | Key Considerations |
| Raney Nickel | High | Good | Low | Pyrophoric, potential for nickel leaching |
| 5% Pd/C | Very High | Excellent | High | Sensitive to poisoning, requires careful handling |
| Rh/Al2O3 | High | Good | Very High | Often used for more complex substrates |
| Cobalt-based | Moderate | Good | Low | May require higher temperatures and pressures nih.gov |
Reaction Parameters: The interplay of temperature, pressure, and reactant concentrations must be carefully balanced to maximize the yield of this compound while minimizing the formation of impurities, such as secondary amines or products from over-reduction. acs.org
Table 2: Illustrative Optimization of Reaction Conditions (Hypothetical Data)
| Parameter | Range Studied | Effect on Conversion | Effect on Selectivity | Optimal Range (Hypothetical) |
| Temperature | 60 - 120 °C | Increases with temperature | May decrease at higher temperatures due to side reactions | 80 - 100 °C |
| H₂ Pressure | 10 - 50 bar | Increases with pressure | Generally improves, reduces imine intermediates | 20 - 40 bar |
| NH₃:Ketone Ratio | 5:1 - 20:1 | Minor effect | High excess of ammonia favors primary amine formation | 10:1 - 15:1 |
| Catalyst Loading | 1 - 5 wt% | Increases with loading | Generally unaffected | 2 - 3 wt% |
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. For industrial applications, an ideal solvent should have good solubility for the ketone precursor and ammonia, be inert under the reaction conditions, have a boiling point that allows for easy removal and recovery, and be cost-effective and environmentally benign. Alcohols like methanol or ethanol are common choices for reductive aminations.
Downstream Processing and Purification: After the reaction is complete, the product stream must be processed to isolate the pure this compound. A typical downstream process would involve:
Catalyst Filtration: The solid catalyst is removed from the reaction mixture.
Solvent Stripping: The solvent and excess ammonia are removed, often by distillation.
Product Distillation: The crude product is purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and high-boiling impurities.
By systematically addressing these scale-up challenges and optimizing the process variables, the production of this compound can be transitioned into a robust, safe, and economically viable industrial process.
Stereochemical Investigations and Isomeric Considerations
Stereoisomerism in 2,5-Dimethyloxolan-3-amine
This compound possesses three chiral centers at positions 2, 3, and 5 of the oxolane ring. The number of possible stereoisomers can be determined by the 2n rule, where 'n' is the number of chiral centers. In this case, with n=3, there are 23 = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.
The stereoisomers can be classified based on the relative orientations of the methyl groups at C2 and C5, and the amine group at C3. The relationship between the substituents on the ring can be described using cis and trans nomenclature. For instance, the methyl groups at C2 and C5 can be either cis or trans to each other. For each of these arrangements, the amine group at C3 can be either cis or trans relative to the adjacent methyl group at C2.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
| (2R, 3R, 5R) and (2S, 3S, 5S) | Enantiomers |
| (2R, 3R, 5S) and (2S, 3S, 5R) | Enantiomers |
| (2R, 3S, 5R) and (2S, 3R, 5S) | Enantiomers |
| (2R, 3S, 5S) and (2S, 3R, 5R) | Enantiomers |
The different spatial arrangements of the functional groups in these diastereomers result in distinct physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation.
Chiral Resolution and Separation Techniques
The separation of the enantiomeric pairs of this compound is a crucial step in obtaining stereochemically pure compounds. Chiral resolution techniques are employed to separate a racemic mixture into its constituent enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral compounds, including amines. phenomenex.comyakhak.org
For the separation of this compound enantiomers, a normal-phase HPLC method would likely be employed. The choice of the specific chiral column and mobile phase is critical for achieving optimal separation.
Table 2: Hypothetical Chiral HPLC Parameters for Enantiomer Separation
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA) |
| Mobile Phase | Hexane (B92381)/Isopropanol with a basic additive (e.g., Diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a low wavelength or a more universal detector like a Corona Charged Aerosol Detector (CAD) |
The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times and allowing for their individual collection.
Another common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. ulisboa.pt The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. gavinpublishers.com
Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. acs.org
The process involves the following steps:
Reaction of the racemic this compound with an enantiomerically pure chiral acid in a suitable solvent.
Selective precipitation of the less soluble diastereomeric salt.
Filtration to isolate the precipitated salt.
Liberation of the enantiomerically enriched amine from the salt by treatment with a base.
The more soluble diastereomer remains in the filtrate and the other enantiomer can be recovered from it.
Table 3: Common Chiral Acids for Resolution of Amines
| Chiral Resolving Agent | Acid Type |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Mandelic Acid | α-Hydroxy Acid |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |
| Di-p-toluoyl-D-tartaric acid | Dicarboxylic Acid Derivative |
Conformational Analysis of the Oxolane Ring with Amine Substitution
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between different puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). researchgate.net The substituents on the ring significantly influence the conformational equilibrium.
In this compound, the bulky methyl and amine groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. The conformational preference will depend on the relative stereochemistry of the substituents. For example, in a cis-2,5-disubstituted tetrahydrofuran (B95107), the substituents can be on the same side of the ring, which will influence the puckering of the ring to accommodate them.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of such molecules in solution. auremn.org.br The coupling constants between vicinal protons are dependent on the dihedral angle between them, which can be related to the ring's conformation through the Karplus equation. Computational methods, such as Density Functional Theory (DFT), can also be used to calculate the relative energies of different conformations and predict the most stable geometries. nih.gov
Chemical Transformations and Derivative Synthesis
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group in 2,5-dimethyloxolan-3-amine confers nucleophilic and basic properties, making it a key center for chemical reactions.
The amine functionality of this compound can participate in carbon-carbon bond-forming reactions, acting as a nucleophile. A notable example is the Mannich reaction, a three-component condensation involving an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. In this reaction, this compound can react with formaldehyde (B43269) and a ketone to form a β-amino ketone, known as a Mannich base. These products are valuable synthetic intermediates for the preparation of various nitrogen-containing heterocycles and other complex molecules researchgate.netacs.org.
The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from the reaction of the amine with formaldehyde. This electrophilic species then reacts with the enol form of the ketone to forge a new carbon-carbon bond, yielding the corresponding β-amino ketone. The steric hindrance posed by the methyl groups on the oxolane ring at positions 2 and 5 might influence the reaction rate and yield.
Hypothetical Reaction Data for Mannich Reaction
| Ketone | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| Acetone | Formaldehyde | 1-(2,5-dimethyloxolan-3-ylamino)butan-2-one | 65 |
| Cyclohexanone | Formaldehyde | 2-((2,5-dimethyloxolan-3-ylamino)methyl)cyclohexan-1-one | 72 |
The nucleophilic amine group readily reacts with a variety of electrophiles, allowing for extensive derivatization.
N-Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base, leads to the formation of the corresponding N-alkylated tertiary amines. The choice of solvent and base is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts researchgate.netsysrevpharm.org.
N-Acylation: Acylation with acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields stable amide derivatives. This reaction is often used for the protection of the amine group or to introduce specific functionalities researchgate.netnih.gov.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium, affords sulfonamides. These derivatives are of interest in medicinal chemistry.
Urea and Thiourea Formation: The amine can react with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. These functional groups are prevalent in many biologically active compounds nih.govbibliotekanauki.plresearchgate.netiiste.org.
Table of Representative Derivatization Reactions
| Electrophile | Reagent/Conditions | Product Type |
|---|---|---|
| Methyl Iodide | K₂CO₃, Acetonitrile | N-Methylated amine |
| Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-Acetylated amide |
| p-Toluenesulfonyl Chloride | Pyridine | N-Tosylated sulfonamide |
| Phenyl Isocyanate | THF | N-Phenyl urea |
As a base, this compound readily forms salts with various inorganic and organic acids. The hydrochloride and hydrobromide salts are common examples, which are often crystalline solids with improved stability and solubility properties compared to the free base. The formation of these salts is a standard procedure for the purification and handling of amines.
Furthermore, the nitrogen and oxygen atoms in this compound can act as ligands, coordinating with metal ions to form metal complexes sysrevpharm.orgchemmethod.com. The ability to form stable chelates depends on the nature of the metal ion and the stereochemistry of the ligand. Studies on such complexes can provide insights into the electronic and steric properties of the aminotetrahydrofuran scaffold. Transition metals like copper(II), nickel(II), and cobalt(II) are known to form complexes with amino alcohol and amino ether ligands mdpi.comresearchgate.netdntb.gov.uanih.gov.
Hypothetical Data on Salt and Complex Formation
| Reactant | Product | Melting Point (°C) |
|---|---|---|
| HCl | This compound hydrochloride | 185-188 |
| H₂SO₄ | (2,5-Dimethyloxolan-3-ammonium) sulfate | 210-215 (decomposes) |
| CuCl₂ | Dichloro-bis(this compound)copper(II) | >300 |
Ring-Opening Reactions of the Oxolane Moiety
The tetrahydrofuran (B95107) ring is generally stable but can undergo ring-opening reactions under specific conditions, typically in the presence of strong acids or Lewis acids mdpi.comnih.gov. For this compound, acid-catalyzed ring-opening would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack. The regioselectivity of the cleavage would be influenced by the electronic and steric effects of the methyl and amino substituents.
The reaction of 2,5-dimethyltetrahydrofuran (B89747) with acyl halides in the presence of a Lewis acid has been reported to yield halo-esters acs.orgchim.itluxembourg-bio.com. A similar reaction with this compound, likely with a protected amine group, could provide functionalized acyclic compounds. The presence of the amine group might complicate the reaction due to its basicity, potentially requiring a protection-deprotection sequence.
Synthesis of Advanced Intermediates Incorporating the this compound Scaffold
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules and advanced pharmaceutical intermediates amazonaws.comgoogle.com. The chirality of the molecule, if resolved into its enantiomers, would be particularly useful in asymmetric synthesis.
Derivatives of 3-aminotetrahydrofuran (B1273345) are utilized in the preparation of biologically active compounds researchgate.net. For instance, acylated derivatives of 3-aminotetrahydrofuran-3-carboxylic acid have been investigated for their medicinal properties researchgate.net. Similarly, derivatives of this compound can be incorporated into larger molecular frameworks to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Development of Novel Heterocyclic Derivatives
The functional groups of this compound provide a platform for the construction of novel heterocyclic systems.
Pyrrolidine (B122466) Derivatives: Intramolecular cyclization reactions of suitably functionalized derivatives of this compound can lead to the formation of pyrrolidine rings, which are common motifs in many natural products and pharmaceuticals beilstein-journals.orgnih.govnih.govorganic-chemistry.org.
Fused Heterocycles: The amine functionality can be a key component in the synthesis of fused heterocyclic systems. For example, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of pyridazines or other nitrogen-containing fused rings nih.govnih.govliberty.eduekb.eg.
Pyrazoles, Triazoles, and Oxadiazoles (B1248032): The amine group can be transformed into a hydrazine (B178648) or a similar reactive intermediate, which can then be used to construct five-membered heterocyclic rings like pyrazoles, triazoles, and oxadiazoles researchgate.netnih.govchemmethod.comchim.itluxembourg-bio.combeilstein-journals.orgnih.govrsc.orgmdpi.comnih.govnih.govbohrium.comjchemrev.comfrontiersin.org. For instance, reaction of a β-amino ketone derived from this compound with hydrazine would yield a pyrazole (B372694) derivative nih.govrsc.org.
Table of Potential Heterocyclic Derivatives
| Starting Material Derivative | Reagent(s) | Resulting Heterocycle |
|---|---|---|
| N-(3-oxobutyl)-2,5-dimethyloxolan-3-amine | Hydrazine | Pyrazole |
| This compound | 1,4-Diketone | Pyrrole (via Paal-Knorr synthesis) |
| 2,5-Dimethyloxolan-3-ylhydrazine | β-Ketoester | Pyrazolone |
| This compound | α,β-Unsaturated ketone | Pyrazoline |
| N-(2,5-dimethyloxolan-3-yl)formamide | Phosphorus oxychloride, then azide (B81097) | Tetrazole |
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. By analyzing chemical shifts, coupling constants, and correlations, the precise three-dimensional structure of 2,5-Dimethyloxolan-3-amine can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The protons on the two methyl groups (at C2 and C5) are expected to appear as doublets due to spin-spin coupling with their neighboring methine protons. The proton attached to the amine group (NH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The protons on the oxolane ring (H2, H3, H4, and H5) would show more complex splitting patterns due to coupling with each other.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (at C2) | 1.1 - 1.3 | Doublet | 6.0 - 7.0 |
| CH₃ (at C5) | 1.1 - 1.3 | Doublet | 6.0 - 7.0 |
| H2 | 3.8 - 4.2 | Multiplet | - |
| H3 | 3.0 - 3.4 | Multiplet | - |
| H4 | 1.5 - 2.0 | Multiplet | - |
| H5 | 3.8 - 4.2 | Multiplet | - |
| NH | 1.5 - 3.0 | Broad Singlet | - |
In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), which cause a downfield shift. The two methyl carbons are expected to be in the upfield region, while the carbons of the oxolane ring bonded to the oxygen (C2 and C5) and nitrogen (C3) will appear at lower fields.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | 15 - 25 |
| CH₃ (at C5) | 15 - 25 |
| C2 | 70 - 80 |
| C3 | 50 - 60 |
| C4 | 35 - 45 |
| C5 | 70 - 80 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between the methyl protons and the H2/H5 protons, as well as between adjacent protons on the oxolane ring (H2-H3, H3-H4, H4-H5), confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would show cross-peaks connecting the signal of each methyl proton group to its corresponding methyl carbon, and each ring proton (H2, H3, H4, H5) to its respective carbon atom (C2, C3, C4, C5).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uklibretexts.org
Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. For this compound (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 116.18, corresponding to the [C₆H₁₄NO]⁺ ion.
When coupled with Gas Chromatography (GC), mass spectrometry often uses a hard ionization technique like Electron Impact (EI). This causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern for an aliphatic amine is typically dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
The molecular ion peak ([M]⁺) at m/z 115 would likely be observed. The fragmentation pattern would provide structural confirmation. A primary fragmentation pathway for amines involves the loss of an alkyl radical adjacent to the C-N bond, which is a process known as alpha-cleavage. libretexts.orgmiamioh.edu
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 100 | [C₅H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) |
| 86 | [C₄H₈NO]⁺ | Cleavage of the C4-C5 bond and loss of an ethyl radical |
| 70 | [C₄H₈N]⁺ | Ring opening followed by cleavage |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage at C2-C3 bond |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of this compound. The method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov Due to the amine's polarity, reversed-phase chromatography is commonly employed, often with a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate to facilitate protonation and improve peak shape.
In the mass spectrometer, electrospray ionization (ESI) is a suitable technique for this compound, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. For this compound (molecular formula C₆H₁₃NO), the expected mass-to-charge ratio (m/z) for the singly charged protonated molecule would be approximately 116.11. uni.lu
Further structural information can be obtained using tandem mass spectrometry (MS/MS). By selecting the precursor ion (m/z 116.11) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This fragmentation pattern provides a structural fingerprint, confirming the identity of the compound. researchgate.net For confirmatory analysis, techniques like multi-reaction monitoring (MRM) can be used, which involves monitoring specific precursor-to-product ion transitions, offering high selectivity and sensitivity. researchgate.net
Table 1: Representative LC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Gradient elution, e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 116.11 |
| Key MS/MS Transitions | Dependent on fragmentation studies |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional LC-MS for the analysis of this compound. By utilizing columns packed with sub-2 µm particles, UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. nih.govwaters.com This is particularly beneficial for high-throughput screening or when analyzing complex matrices.
The principles of separation and detection are similar to LC-MS, employing reversed-phase chromatography and ESI-MS. However, the increased efficiency of UPLC leads to sharper and narrower peaks, which enhances the signal-to-noise ratio and improves detection limits. nih.gov A typical UPLC-MS method can reduce the analysis time to under 5 minutes, significantly increasing laboratory throughput while reducing solvent consumption. waters.com The high sensitivity and selectivity of UPLC-MS make it an ideal method for detecting trace levels of the compound or its related impurities. nih.govwaters.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. As a primary aliphatic amine, its IR spectrum is expected to show several characteristic absorption bands. orgchemboulder.com
The most diagnostic feature for a primary amine (R-NH₂) is the presence of two medium-intensity absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org Another key indicator is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com The spectrum will also feature a broad absorption between 910-665 cm⁻¹ due to N-H wagging. orgchemboulder.com
The aliphatic nature of the molecule will be confirmed by C-H stretching vibrations from the methyl and methylene groups, typically observed between 2960-2850 cm⁻¹. The presence of the oxolane (tetrahydrofuran) ring is indicated by a strong C-O-C stretching band, while the C-N stretching vibration for an aliphatic amine is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Weak |
| Primary Amine (N-H) | Wagging | 910 - 665 | Strong, Broad |
| Alkane (C-H) | Stretching | 2960 - 2850 | Strong |
| Ether (C-O-C) | Stretching | ~1100 | Strong |
Computational and Theoretical Investigations
Molecular Modeling and Conformational Studies
Molecular modeling, particularly through molecular mechanics, is a computational method used to predict the three-dimensional structure of molecules and their relative stabilities. ijpsr.comgoogle.comnih.govcwu.edu Conformational analysis, a key component of molecular modeling, involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.comscispace.com
For 2,5-Dimethyloxolan-3-amine, which contains a flexible five-membered oxolane ring and three substituents, numerous conformations are possible. The positions of the two methyl groups and the amine group relative to the ring can exist in various stereoisomeric forms (e.g., cis and trans configurations). Each stereoisomer, in turn, possesses a set of possible conformations.
A systematic conformational search using force fields like MMFF94 or AMBER would be performed to identify the lowest energy (most stable) conformers. This process involves rotating all rotatable bonds and evaluating the steric and electronic energies of the resulting structures. The oxolane ring itself can adopt various puckered conformations, often described as "envelope" and "twist" forms, to minimize angle and torsional strain. The analysis would identify the preferred pucker of the ring and the optimal orientations of the methyl and amine substituents (pseudo-axial vs. pseudo-equatorial).
The results of such a study would typically be presented in a table comparing the relative energies of the most stable conformers.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Stereoisomer | Ring Pucker | Amine Orientation | Relative Energy (kcal/mol) |
| 1 | (2R,3S,5R)-cis | Envelope (O-up) | Pseudo-Equatorial | 0.00 |
| 2 | (2R,3S,5R)-cis | Twist | Pseudo-Equatorial | 0.85 |
| 3 | (2R,3S,5R)-cis | Envelope (O-up) | Pseudo-Axial | 2.10 |
| 4 | (2R,3R,5R)-trans | Envelope (C4-up) | Pseudo-Equatorial | 0.25 |
| 5 | (2R,3R,5R)-trans | Twist | Pseudo-Equatorial | 1.15 |
| 6 | (2R,3R,5R)-trans | Envelope (C4-up) | Pseudo-Axial | 2.50 |
This data is illustrative. The lowest energy conformer is set as the reference point (0.00 kcal/mol).
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. mdpi.comresearchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and partial atomic charges. mdpi.comnih.gov
For the most stable conformer of this compound identified through molecular modeling, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) would be employed. The key outputs would be the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Furthermore, these calculations generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically red) indicate electron-rich areas prone to electrophilic attack, such as the lone pair on the nitrogen atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Implication for Reactivity |
| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons, likely centered on the amine nitrogen, making it a primary site for protonation and reaction with electrophiles. |
| LUMO Energy | +2.1 eV | Represents the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 10.6 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Partial Charge on N | -0.45 e | The negative charge confirms the nucleophilic character of the amine group. |
| Partial Charge on H (of NH2) | +0.25 e | The positive charge on the amine protons indicates their potential to participate in hydrogen bonding. |
These values are hypothetical and serve to illustrate typical outputs of quantum chemical calculations.
In Silico Approaches to Molecular Interactions
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). h-its.orgwikipedia.orgnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target. nih.govmdpi.com
A hypothetical docking study of this compound would first require the selection of a plausible protein target. Given its structure as a substituted cyclic amine, a relevant target could be a monoamine oxidase (MAO) enzyme or a neurotransmitter receptor. The study would involve preparing the 3D structure of the lowest-energy conformer of the ligand and the crystal structure of the protein.
Using docking software like AutoDock or GOLD, the ligand would be placed into the defined binding site of the protein. The program would then sample numerous orientations and conformations of the ligand, scoring each based on a function that estimates binding affinity. The results would identify the most likely binding pose and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex.
Interactive Data Table: Hypothetical Docking Results of this compound with a Monoamine Oxidase (MAO) Target
| Parameter | Result | Details |
| Binding Affinity (Score) | -6.8 kcal/mol | A negative value indicates a favorable binding interaction. |
| Hydrogen Bonds | 2 | The amine group (-NH2) acts as a hydrogen bond donor to the carboxylate side chain of an Aspartate residue (ASP 120). The oxolane oxygen acts as a hydrogen bond acceptor from a Tyrosine hydroxyl group (TYR 150). |
| Hydrophobic Interactions | 4 | The two methyl groups and the aliphatic carbons of the oxolane ring form van der Waals interactions with nonpolar residues such as Leucine (LEU 88), Valine (VAL 210), and Phenylalanine (PHE 212). |
| Key Residues in Binding Site | ASP 120, TYR 150, LEU 88, VAL 210, PHE 212 | These amino acid residues are predicted to be crucial for anchoring the ligand in the active site. |
This data is for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. neovarsity.orgnih.govsemanticscholar.org For this analysis, we focus on the relationship between structural features and a physicochemical property, not biological activity.
A hypothetical QSAR study would involve a dataset of analogous oxolane amines with variations in their substitution patterns. For each molecule, a set of numerical parameters, or "molecular descriptors," would be calculated. These can include descriptors related to topology (e.g., molecular connectivity indices), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular volume).
A statistical method, such as multiple linear regression, would then be used to build a model that correlates these descriptors with a property of interest, for instance, the octanol-water partition coefficient (LogP), which is a measure of lipophilicity. The resulting QSAR equation would allow for the prediction of this property for new, unsynthesized compounds based solely on their calculated descriptors.
Hypothetical QSAR Model for Predicting LogP: LogP = 0.5 * (Molecular Weight / 100) - 0.2 * (Topological Polar Surface Area / 10) + 0.8 * (Number of Rotatable Bonds / 2) - 0.1
Interactive Data Table: Hypothetical QSAR Data for a Series of Oxolane Amines
| Compound | Molecular Weight | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted LogP |
| 2-Methyloxolan-3-amine | 101.15 | 38.3 | 1 | 0.51 |
| This compound | 115.18 | 38.3 | 2 | 1.08 |
| 2-Ethyloxolan-3-amine | 115.18 | 38.3 | 2 | 1.08 |
| 5-Ethyl-2-methyloxolan-3-amine | 129.20 | 38.3 | 3 | 1.55 |
The QSAR equation and data are purely hypothetical to demonstrate the methodology.
Reaction Pathway Prediction and Mechanistic Simulations
Computational chemistry can be used to predict the most likely pathways for a chemical reaction and to simulate the underlying mechanism. arxiv.orgnih.govfrontiersin.org This involves mapping the potential energy surface of the reaction, which allows for the identification of transition states (the energy barriers of the reaction) and intermediates. nih.gov
A plausible synthetic route to this compound is the reductive amination of 2,5-dimethyloxolan-3-one. Computational methods, particularly DFT, can model this reaction. The simulation would calculate the energies of the reactants (the ketone and ammonia), the transition state for the formation of the hemiaminal intermediate, the hemiaminal itself, the transition state for the dehydration to an imine, the imine intermediate, and the final product after reduction.
By comparing the activation energies (the energy difference between reactants and transition states) for each step, the rate-determining step of the reaction can be identified. This information is valuable for optimizing reaction conditions.
Interactive Data Table: Hypothetical Energy Profile for the Synthesis of this compound
| Reaction Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2,5-dimethyloxolan-3-one + NH3 | 0.0 |
| TS1 | Transition state for hemiaminal formation | +12.5 |
| Intermediate 1 | Hemiaminal | -5.2 |
| TS2 | Transition state for dehydration (rate-determining) | +22.8 |
| Intermediate 2 | Imine | +8.1 |
| Products | This compound (after reduction step) | -15.0 |
This energy profile is hypothetical. TS2, having the highest energy, represents the bottleneck of the reaction.
Biochemical and Biological Research Contexts Excluding Direct Biological Activity
Pathways of Amine Formation in Biological Systems
The biosynthesis of amines is a fundamental process in all domains of life. These reactions are catalyzed by a diverse range of enzymes that facilitate the introduction of an amino group onto a substrate. The formation of a cyclic amine, particularly one with a tetrahydrofuran (B95107) (oxolane) ring like 2,5-Dimethyloxolan-3-amine, would likely involve a combination of enzymatic reactions common to amino acid and secondary metabolite biosynthesis.
Several enzymatic pathways could hypothetically lead to the formation of this compound. Key enzyme families involved in amine synthesis include transaminases, dehydrogenases, and enzymes involved in cyclization reactions.
One plausible hypothetical pathway involves the action of a transaminase (aminotransferase) . These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto-acid or aldehyde acceptor. mdpi.comacsgcipr.orgpharmaguideline.com The biosynthesis of this compound via this route would require a precursor molecule, 2,5-dimethyloxolan-3-one. An appropriate amino donor, such as L-alanine or L-glutamate, would provide the amino group. The stereochemistry of the resulting amine would be dictated by the specific transaminase enzyme involved.
Another potential route is through reductive amination . This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine, followed by reduction. In biological systems, this can be catalyzed by enzymes such as amine dehydrogenases. rsc.org
The formation of the oxolane ring itself is a critical step. Nature employs various strategies for the biosynthesis of ether bonds, often involving enzymatic cyclization reactions. nih.govnih.gov The precursor for this compound could be a linear amino alcohol that undergoes intramolecular cyclization. This cyclization could be catalyzed by a cyclase enzyme, possibly following a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathway that assembles the carbon backbone. rsc.orgfrontiersin.orgebi.ac.uknih.govnih.gov
Below is a table summarizing hypothetical enzymatic reactions that could be involved in the formation of this compound.
| Enzyme Class | Reaction Type | Hypothetical Substrate | Hypothetical Product | Cofactor/Co-substrate |
| Transaminase | Amination | 2,5-Dimethyloxolan-3-one | This compound | Pyridoxal Phosphate (PLP) |
| Amine Dehydrogenase | Reductive Amination | 2,5-Dimethyloxolan-3-one | This compound | NAD(P)H, Ammonia |
| Cyclase | Intramolecular Cyclization | Open-chain amino diol | This compound | - |
Incorporation into Biologically Relevant Scaffolds for Mechanistic Probes
The tetrahydrofuran motif is a common structural feature in a wide array of biologically active natural products and synthetic molecules. researchgate.netmdpi.commdpi.com Its utility in medicinal chemistry often stems from its ability to act as a bioisostere for other chemical groups, influencing properties like solubility, metabolic stability, and receptor binding. nih.govtemple.eduunimore.itcambridgemedchemconsulting.comnih.gov The substituted nature of this compound, with its amino functionality and methyl groups, provides multiple points for chemical modification, making it a candidate for development into mechanistic probes.
Mechanistic probes are molecules designed to investigate the function and mechanism of biological macromolecules, such as enzymes. rsc.org By incorporating reporter groups (e.g., fluorescent tags, photoaffinity labels, or isotopically labeled atoms) onto the this compound scaffold, researchers could create tools to study enzyme active sites, receptor binding pockets, and transport processes.
The amino group of this compound is a key handle for derivatization. It can be readily acylated, alkylated, or coupled with various reporter molecules. For example, coupling with a fluorophore could generate a probe for fluorescence microscopy or spectroscopy, allowing for the visualization of its localization within cells or its binding to a target protein.
The following table outlines potential modifications to the this compound scaffold to create mechanistic probes.
| Probe Type | Modification on this compound | Potential Application |
| Fluorescent Probe | Amine group coupled to a fluorophore (e.g., fluorescein, rhodamine) | Imaging of target protein localization and binding |
| Photoaffinity Label | Introduction of a photolabile group (e.g., azido, diazirine) | Covalent labeling of binding partners upon photoactivation |
| Biotinylated Probe | Amine group linked to biotin | Affinity purification of target proteins |
| Isotopically Labeled Probe | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) | NMR studies of ligand-protein interactions |
The tetrahydrofuran ring itself can influence the binding affinity and selectivity of the probe for its target. The stereochemistry of the methyl and amine substituents on the oxolane ring would be critical in determining the precise interactions with a biological target.
Potential as a Synthetic Precursor for Amino Acid Analogues
Unnatural amino acids are valuable tools in chemical biology and drug discovery, used to create peptides with enhanced stability, novel conformations, or altered biological activity. nih.govresearchgate.netprinceton.eduenamine.netresearchgate.net The structure of this compound, containing a cyclic amine within a defined stereochemical framework, makes it a potential precursor for the synthesis of novel amino acid analogues.
A key synthetic strategy would involve the oxidative ring-opening of the tetrahydrofuran moiety to introduce a carboxylic acid group, a defining feature of amino acids. wikipedia.org This could potentially be achieved through various chemical methods. For example, oxidation of the carbon atom adjacent to the ring oxygen could lead to the formation of a lactone, which could then be hydrolyzed to a hydroxy acid. Subsequent manipulation of the hydroxyl group and the existing amine would lead to the final amino acid structure.
A hypothetical synthetic route to an amino acid analogue from this compound is outlined below:
Protection of the amine: The amino group of this compound would first be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its interference in subsequent reactions.
Oxidative cleavage of the tetrahydrofuran ring: The protected compound could be subjected to oxidative conditions to cleave the C-O bond of the ether. This might involve reagents that can oxidize ethers, potentially leading to a linear chain with hydroxyl and carbonyl functionalities.
Functional group manipulation: The resulting linear intermediate would then undergo a series of reactions to convert the relevant functional groups into a carboxylic acid, while retaining the amino group (after deprotection).
The stereocenters present in this compound would allow for the synthesis of enantiomerically pure amino acid analogues, which is crucial for their biological applications. The resulting unnatural amino acids would possess unique side chains derived from the original substituted oxolane structure, potentially conferring novel properties to peptides into which they are incorporated.
Intermediary Role in Biosynthetic Route Hypotheses
While no natural products containing the this compound substructure have been definitively identified, it is plausible that such a molecule could serve as an intermediate in the biosynthesis of more complex natural products. The biosynthesis of natural products often involves intricate pathways catalyzed by enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). rsc.orgfrontiersin.orgebi.ac.uknih.govnih.gov These enzymatic assembly lines can create complex carbon skeletons that are subsequently modified by tailoring enzymes to yield the final natural product.
A hypothetical biosynthetic pathway involving this compound as an intermediate could begin with the assembly of a polyketide chain by a PKS. This chain could incorporate methyl branches and a hydroxyl group at specific positions. Subsequent enzymatic reactions could then lead to the formation of the this compound core.
A plausible sequence of events in such a hypothetical pathway is presented in the table below:
| Step | Enzymatic Transformation | Description |
| 1 | Polyketide Synthesis | A modular PKS assembles a linear carbon chain with methyl branches and hydroxyl groups from simple precursors like acetyl-CoA and malonyl-CoA. |
| 2 | Reduction and Transamination | Ketoreductase and transaminase domains within the PKS or separate enzymes could introduce the necessary hydroxyl and amino functionalities. |
| 3 | Cyclization | A cyclase or a spontaneous intramolecular reaction could form the tetrahydrofuran ring from the linear precursor. |
| 4 | Further Modification | The this compound intermediate could then be further elaborated by other enzymes (e.g., glycosyltransferases, methyltransferases) to form a final, more complex natural product. |
The discovery of a natural product containing this scaffold would provide evidence for such a biosynthetic pathway and open up new avenues for genome mining and the discovery of novel enzymes.
Future Research Directions and Emerging Trends
Development of Advanced Catalytic Systems utilizing 2,5-Dimethyloxolan-3-amine Derivatives
The amine functionality within this compound suggests its potential as a ligand or organocatalyst. Future studies could explore the synthesis of chiral derivatives to be used in asymmetric catalysis, a field of significant industrial importance. Research into the development of advanced catalytic systems could reveal applications in a variety of chemical transformations, contributing to the advancement of green chemistry.
High-Throughput Screening for Novel Reactivity Profiles
High-throughput screening (HTS) methodologies could be employed to rapidly assess the reactivity of this compound and its derivatives in a wide array of chemical reactions. This approach would enable the efficient discovery of novel reactivity profiles and potential applications that are not immediately obvious through traditional research methods. The data generated from HTS could be invaluable for identifying new synthetic utilities and biological activities.
Advanced Materials Integration and Applications
The unique structural features of this compound, including its heterocyclic ring and amine group, make it a candidate for integration into advanced materials. Future research could investigate its use as a monomer or cross-linking agent in the development of novel polymers with specific thermal, mechanical, or optical properties. Its potential incorporation into functional materials for applications in electronics, coatings, or biomedical devices warrants exploration.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,5-Dimethyloxolan-3-amine hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of precursor diols or amines under acidic/basic conditions. Critical parameters include reaction temperature (e.g., 60–80°C for oxolane ring formation), choice of catalysts (e.g., HCl for protonation), and solvent systems (e.g., ethanol or dichloromethane). Purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Reaction progress should be monitored using TLC or HPLC .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., oxolane ring opening or amine deprotonation). NMR (¹H/¹³C) can confirm structural integrity, while FT-IR detects functional group alterations. Comparative studies with analogs like 3-(difluoromethyl)oxolan-3-amine hydrochloride may reveal substituent-dependent stability .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is preferred due to high sensitivity (LOQs: 1–20 ng/mL) and specificity. Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction. For urine or plasma, use deuterated internal standards (e.g., methylamine-d5DCl) to correct matrix effects. Validate methods for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved in receptor-binding assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). Perform orthogonal assays:
- Radioligand binding : Compare affinity (Ki) across receptor subtypes (e.g., serotonin vs. dopamine receptors).
- Functional assays : Measure cAMP accumulation or calcium flux to assess agonism/antagonism.
Cross-validate with structural analogs (e.g., [(2,5-difluorophenyl)methyl]amine derivatives) to identify substituent effects .
Q. What strategies mitigate interference from metabolic byproducts during in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹³C/²H-labeled analogs to track parent vs. metabolites.
- Multi-matrix sampling : Compare plasma (short-term exposure) and hair (chronic exposure) using LC-HRMS.
- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
Q. How do electronic and steric effects of substituents influence the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- DFT calculations : Model steric hindrance (e.g., methyl groups at C2/C5) and electron density (amine protonation states).
- Kinetic studies : Compare reaction rates in enantioselective alkylation using chiral ligands (e.g., oxazaborolidines).
- X-ray crystallography : Resolve ligand-metal coordination geometries to rationalize enantiomeric excess (%ee) .
Q. What experimental designs address the thermal instability of this compound during GC-MS analysis?
- Methodological Answer :
- Derivatization : Use BSTFA or PFPA to stabilize the amine group.
- Low-temperature injection : Set inlet temperature ≤ 250°C to prevent decomposition.
- Alternative ionization : Employ APCI instead of EI to reduce fragmentation. Validate against LC-MS data to confirm accuracy .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models for this compound derivatives?
- Methodological Answer :
- Dose scaling : Adjust in vitro concentrations to reflect in vivo bioavailability (e.g., hepatic first-pass effects).
- Microenvironment modeling : Use 3D cell cultures or co-cultures with fibroblasts to mimic tissue complexity.
- Metabolite profiling : Compare parent compound vs. oxidized/reduced metabolites (e.g., carboxylic acids or alcohols) across models .
Methodological Tables
| Parameter | Synthesis Optimization | Bioactivity Assay |
|---|---|---|
| Temperature Range | 60–80°C | 25–37°C |
| Key Reagents | HCl, ethanol | cAMP ELISA kits |
| Analytical Validation Criteria | Purity > 95% (HPLC) | CV < 15% (intra-day) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
